
Vincristine-d6 (sulfate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vincristine-d6 (sulfate) is a deuterated form of vincristine sulfate, a vinca alkaloid derived from the Madagascar periwinkle plant, Catharanthus roseus. This compound is primarily used in cancer treatment due to its ability to inhibit cell division by binding to tubulin, thereby preventing the formation of microtubules. The deuterated form, Vincristine-d6 (sulfate), is often used in research to study the pharmacokinetics and metabolism of vincristine due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Vincristine-d6 (sulfate) is synthesized through a multi-step process starting from the natural alkaloid, vincristine. The synthesis involves the incorporation of deuterium atoms into the vincristine molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions that favor the replacement of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of vincristine-d6 (sulfate) involves large-scale synthesis using similar methods as described above but optimized for higher yield and purity. The process includes extraction of vincristine from Catharanthus roseus, followed by chemical modification to introduce deuterium atoms. The final product is then purified using chromatographic techniques to ensure high purity suitable for research and clinical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Vincristine-d6 (sulfate) undergoes various chemical reactions, including:
Oxidation: Vincristine can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the vincristine molecule.
Substitution: Deuterium atoms in vincristine-d6 can be replaced with other atoms or groups under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of vincristine-d6 can lead to the formation of vincristine N-oxide, while reduction can yield reduced forms of vincristine with modified functional groups.
Applications De Recherche Scientifique
Vincristine-d6 (sulfate) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms involving vincristine.
Biology: Employed in research on cell division and microtubule dynamics.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of vincristine in the body.
Industry: Applied in the development of new formulations and delivery systems for vincristine to improve its therapeutic efficacy and reduce side effects.
Mécanisme D'action
Vincristine-d6 (sulfate) exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. By inhibiting microtubule formation, vincristine-d6 disrupts the mitotic spindle, leading to cell cycle arrest at the metaphase stage. This mechanism is particularly effective in rapidly dividing cancer cells, making vincristine-d6 a valuable tool in cancer research and treatment. The molecular targets of vincristine-d6 include tubulin and other proteins involved in microtubule dynamics.
Comparaison Avec Des Composés Similaires
Vincristine-d6 (sulfate) is part of the vinca alkaloid family, which includes other compounds such as vinblastine, vindesine, and vinflunine . These compounds share a similar mechanism of action but differ in their chemical structure and clinical applications. For example:
Vinblastine: Used primarily in the treatment of Hodgkin’s lymphoma and testicular cancer.
Vindesine: Employed in the treatment of acute lymphoblastic leukemia and non-small cell lung cancer.
Vinflunine: Used in the treatment of advanced or metastatic transitional cell carcinoma of the urothelial tract.
Vincristine-d6 (sulfate) is unique due to its deuterium labeling, which allows for more precise studies of its pharmacokinetics and metabolism compared to its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C46H58N4O14S |
|---|---|
Poids moléculaire |
929.1 g/mol |
Nom IUPAC |
methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |
InChI |
InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37-,38+,39+,42-,43+,44+,45-,46-;/m0./s1/i3D3,5D3; |
Clé InChI |
AQTQHPDCURKLKT-OZAWMLSDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)O[C@@H]1[C@@]2(C=CCN3[C@@H]2[C@]4(CC3)[C@H]([C@]1(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(C[C@@H]7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC([2H])([2H])[2H])OC)C=O)CC.OS(=O)(=O)O |
SMILES canonique |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



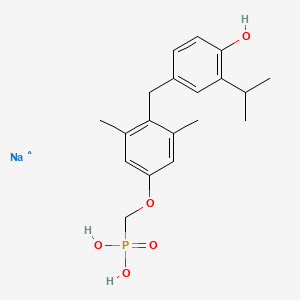
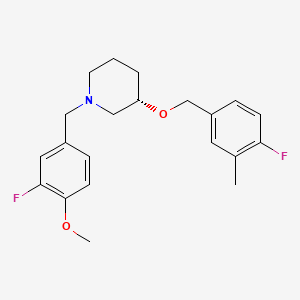
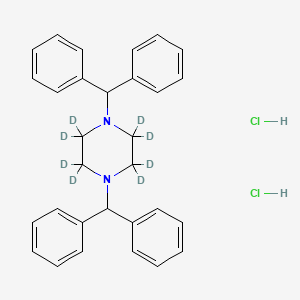
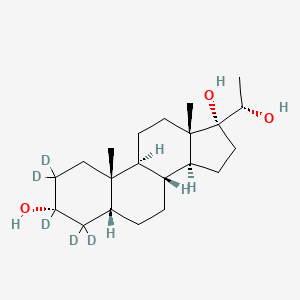
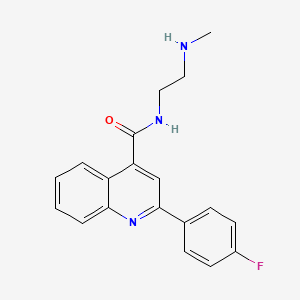
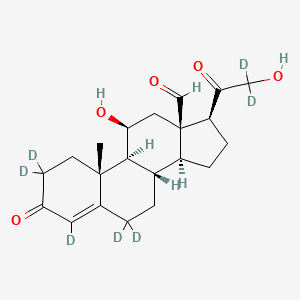
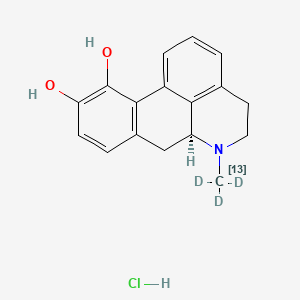
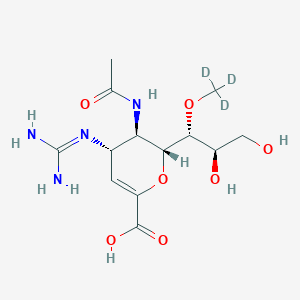
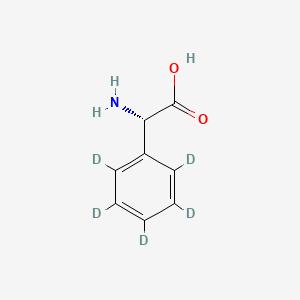

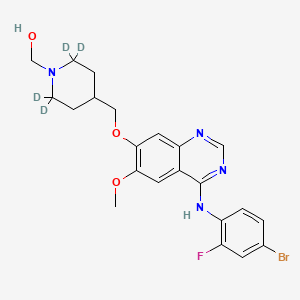

![1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea](/img/structure/B12416906.png)
